REACTION_CXSMILES
|
[CH3:1][S:2][CH2:3][CH2:4][CH:5]([OH:9])[C:6]([OH:8])=[O:7].C.C(N(CC)CC)C.[C:18](Cl)(=[O:20])[CH3:19]>>[C:18]([O:9][CH:5]([CH2:4][CH2:3][S:2][CH3:1])[C:6]([OH:8])=[O:7])(=[O:20])[CH3:19]
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Name
|
|
Quantity
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93 mL
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Type
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reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
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26 mL
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Type
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reactant
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Smiles
|
C(C)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
filtering
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Type
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CONCENTRATION
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Details
|
concentrating in a rotovap) in dichloromethane (1 L)
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Type
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CUSTOM
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Details
|
The ice bath was removed
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Type
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TEMPERATURE
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Details
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to warm to room temperature overnight
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Duration
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8 (± 8) h
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Type
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WASH
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Details
|
The reaction was washed with 1N HCl (2×300 mL), and brine (1×300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)CCSC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.82 g | |
YIELD: PERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |